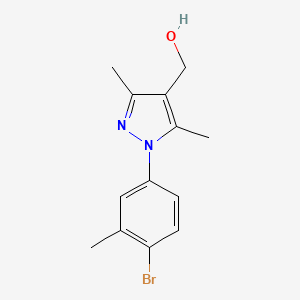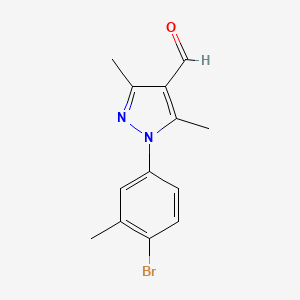
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 4-ethyl-2,5-dimethoxyphenyl-2-prop-2-en-1-one, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a molecular formula of C14H16O2, and its molecular weight is 220.28 g/mol. Its chemical structure is composed of an ethyl group attached to a 2,5-dimethoxyphenyl group, which is attached to a prop-2-en-1-one group. It has a boiling point of 181 °C and a melting point of -2 °C.
科学研究应用
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-onedimethoxyphenyl-2-prop-2-en-1-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, and has been used in the study of the mechanisms underlying chronic pain. It has also been used in the study of the effects of drugs on the central nervous system and in the development of new drugs for the treatment of neurological disorders. Additionally, it has been used in the study of the metabolism of drugs and their effects on the body.
作用机制
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-onedimethoxyphenyl-2-prop-2-en-1-one is not yet fully understood. However, it is believed to act as an agonist at certain types of receptors, such as opioid receptors, and to modulate the activity of these receptors. It is also thought to interact with other neurotransmitters and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-onedimethoxyphenyl-2-prop-2-en-1-one have not yet been fully elucidated. However, it has been shown to have anti-inflammatory and analgesic effects, and to modulate the activity of certain receptors and neurotransmitters. It has also been shown to have a sedative effect and to reduce anxiety in animal models.
实验室实验的优点和局限性
The main advantage of using (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-onedimethoxyphenyl-2-prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize from commercially available reagents. Additionally, it has a wide range of potential applications in scientific research, including in the study of the mechanisms underlying chronic pain and the development of new drugs for the treatment of neurological disorders. However, it should be noted that the effects of this compound on humans have not yet been fully elucidated, and that it should only be used with caution in laboratory experiments.
未来方向
There are a number of potential future directions for research on (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-onedimethoxyphenyl-2-prop-2-en-1-one. These include further studies into its biochemical and physiological effects on humans, as well as its potential applications in the development of new drugs for the treatment of neurological disorders. Additionally, further studies into its mechanism of action and its interactions with other neurotransmitters could provide valuable insights into the mechanisms underlying chronic pain and other neurological disorders. Finally, further studies into its pharmacokinetics and pharmacodynamics could help to optimize its use in laboratory experiments and clinical trials.
合成方法
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-onedimethoxyphenyl-2-prop-2-en-1-one can be synthesized from commercially available reagents through a multi-step synthesis process. The first step involves the reaction of 2,5-dimethoxyphenylacetic acid with ethylmagnesium bromide to form the ethyl ester of 2,5-dimethoxyphenylacetic acid. This is followed by the reaction of the ethyl ester with potassium carbonate and dimethyl sulfoxide to form the desired product.
属性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)18(20)11-9-16-13-17(21-2)10-12-19(16)22-3/h5-13H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJOOQXLONUBY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)

![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)




![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)


